molecular formula C27H26N2O B2738174 1-(4-isopropylphenyl)-4-methyl-8-phenoxy-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline CAS No. 861210-25-5

1-(4-isopropylphenyl)-4-methyl-8-phenoxy-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline

Cat. No. B2738174
CAS RN: 861210-25-5
M. Wt: 394.518
InChI Key: SLEVTVFWKZEBCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinoline is an aromatic nitrogen-containing heterocyclic compound having a molecular formula of C9H7N . It is a privileged scaffold that appears as an important construction motif for the development of new drugs .


Synthesis Analysis

Numerous synthetic routes have been developed for the synthesis of quinoline and its derivatives due to its wide range of biological and pharmacological activities . The quinoline ring has been generally synthesized by various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .


Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N .


Chemical Reactions Analysis

Being a weak tertiary base, quinoline forms salts with acids and exhibits reactions similar to benzene and pyridine . It participates in both electrophilic and nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

Quinoline is a stable liquid with a boiling point of 237 °C . It has a characteristic smell resembling that of pyridine .

Scientific Research Applications

Polymethine Dyes and Spectral Changes

  • Research on 2,3,3-Trimethyl-3H-pyrrolo[3,2-c]quinoline, a structurally similar compound, has led to the development of quaternary salts that form polymethine dyes. These dyes demonstrate significant changes in their absorption spectra in solutions of varying acidities, indicating potential applications in pH-sensitive materials or sensors (Mikhailenko et al., 1982).

Polymer Synthesis

  • Another application is in the synthesis of poly(phenylquinoxaline)s (PPQs) using quinoxaline monomers. These polymers, produced through reactions involving potassium carbonate, show promising properties for use in high-performance materials (Klein et al., 2001).

Nonlinear Optical (NLO) Properties

  • Quinoline derivatives are noted for their applications in nonlinear optical research. A study involving arylated quinolines synthesized through Pd-catalyzed Suzuki–Miyaura cross-coupling reaction revealed substantial NLO properties, suggesting their use in technology-related applications (Khalid et al., 2019).

Halogenation in Organic Synthesis

  • In pharmaceutical research, methods have been developed for the selective chlorination and bromination of pyrrolo[1,2-a]quinoxalines. This diversification is significant for creating compounds with varied functional groups, potentially leading to new pharmaceuticals (Le et al., 2021).

Radical Scavenging and Antioxidative Effects

  • Imidazo[1,2-a]pyridines or quinolines, including compounds with quinoline scaffolds, have been shown to possess radical-scavenging abilities and inhibit DNA oxidation. This suggests their potential application in antioxidative therapies or protective agents (Xi & Liu, 2015).

Catalysis in Medicinal Chemistry

  • A catalyst-free synthesis method for pyrrolo[1,2-a]quinoline derivatives indicates their potential utility in organic synthesis and medicinal chemistry. This environmentally benign process is significant for sustainable chemistry practices (Wu et al., 2017).

Mechanism of Action

Quinolones, a class of drugs that includes quinoline, exert their actions by inhibiting bacterial nucleic acid synthesis through disrupting the enzymes topoisomerase IV and DNA gyrase, and by causing breakage of bacterial chromosomes .

Safety and Hazards

Quinoline should be handled as a CARCINOGEN and MUTAGEN–WITH EXTREME CAUTION . Contact can irritate and burn the skin and eyes with possible eye damage .

Future Directions

Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . The quinoline skeleton has been used as the basis for the design of many synthetic compounds against malaria .

properties

IUPAC Name

4-methyl-8-phenoxy-1-(4-propan-2-ylphenyl)-2,3-dihydropyrrolo[3,2-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O/c1-18(2)20-9-11-21(12-10-20)29-16-15-24-19(3)28-26-14-13-23(17-25(26)27(24)29)30-22-7-5-4-6-8-22/h4-14,17-18H,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLEVTVFWKZEBCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCN(C2=C3C=C(C=CC3=N1)OC4=CC=CC=C4)C5=CC=C(C=C5)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.